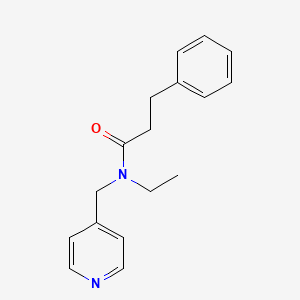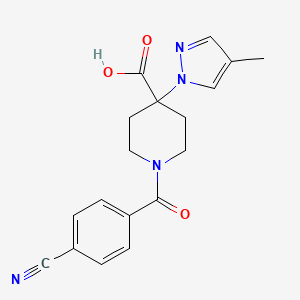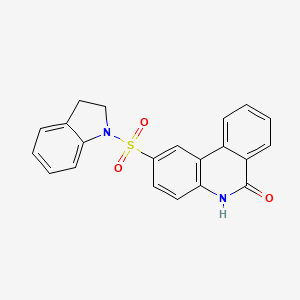![molecular formula C16H16N8O B5338510 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine, also known as PIP4K2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor works by inhibiting the activity of this compound, which is essential for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical signaling molecule that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this compound, the this compound inhibitor reduces the levels of PIP2, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The this compound inhibitor has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit autophagy in various cancer cell lines. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, the this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize, and its activity can be easily measured using various biochemical assays. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations for lab experiments. The compound is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, the compound has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor. One potential direction is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate the potential of the compound as a tool for studying the role of this compound in various cellular processes. Additionally, future studies could focus on improving the stability and bioavailability of the compound, which could enhance its potential as a therapeutic agent.
合成法
The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 4-(2-pyrazinylcarbonyl)-1-piperazine carboxylic acid, which is then reacted with 1H-imidazole-1-carboxaldehyde to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with 2-chloro-4,6-diaminopyrimidine to form the this compound inhibitor.
科学的研究の応用
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to inhibit the activity of this compound, which is an enzyme that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and autophagy.
特性
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-10-17-1-2-19-13)23-7-5-22(6-8-23)14-9-15(21-11-20-14)24-4-3-18-12-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPNUWCJDJXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
![3-[(3,3-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5338453.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)


![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidin-3-ol](/img/structure/B5338500.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)
